Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Overview
Description
Benzophenone-4-carboxamidoethyl Methanethiosulfonate is a membrane-permeable, bifunctional conjugate containing a photo-reactive benzophenone group and an MTS function for SH coupling . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves the reaction of benzophenone-4-carboxylic acid with 2-aminoethyl methanethiosulfonate under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzophenone-4-carboxamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzophenone-4-carboxamidoethyl Methanethiosulfonate has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in the study of protein-protein interactions and protein-DNA interactions.
Biology: The compound is employed in the study of cellular processes and the identification of molecular targets.
Medicine: It is used in drug discovery and development, particularly in the design of photo-reactive probes for studying biological systems.
Mechanism of Action
The mechanism of action of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves its photo-reactive benzophenone group, which can form covalent bonds with nearby molecules upon exposure to UV light. This property makes it useful for cross-linking studies. The MTS function allows for SH coupling, enabling the compound to interact with thiol groups in proteins and other biomolecules .
Comparison with Similar Compounds
Benzophenone-4-carboxamidoethyl Methanethiosulfonate is unique due to its combination of a photo-reactive benzophenone group and an MTS function. Similar compounds include:
Benzophenone-4-carboxylic acid: Lacks the MTS function and is primarily used as a photo-reactive agent.
2-Aminoethyl Methanethiosulfonate: Lacks the benzophenone group and is used for SH coupling reactions.
This compound derivatives: Modified versions of the compound with different functional groups for specific applications.
These similar compounds highlight the versatility and unique properties of this compound in various scientific research applications.
Properties
IUPAC Name |
4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXLJAIGUUOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401050 | |
Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-65-0 | |
Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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